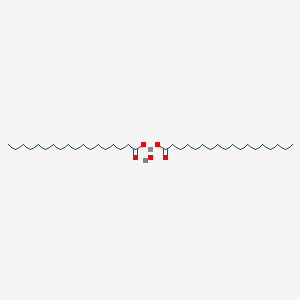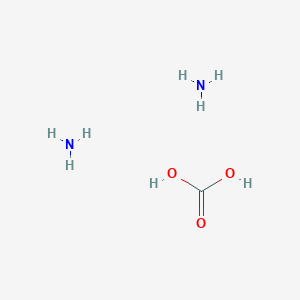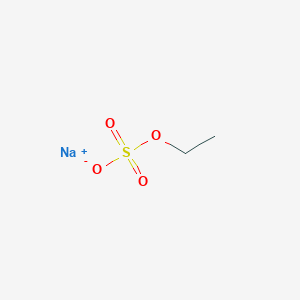
CID 12458
Descripción general
Descripción
CID 12458 is a useful research compound. Its molecular formula is C16H11N2NaO4S and its molecular weight is 350.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 12458 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 12458 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Application in Studying Protein Function and Cellular Processes
Small-molecule perturbation of biological systems, such as Chemically Induced Dimerization (CID), has significantly advanced the study of various biological processes. Recent developments in orthogonal and reversible CID systems have enabled precise control over protein function with unprecedented spatiotemporal resolution. This advancement is crucial for dissecting complex signal transduction pathways and elucidating processes like membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Enhancing Gene Regulation and Editing
CID techniques, particularly those based on proteolysis-targeting chimera (PROTAC) platforms, have been engineered for inducible gene regulation and editing. These innovative systems enable the fine-tuning of gene expression and multiplexing of biological signals. Their integration into genetic circuits facilitates digitally inducible expression for transient genome manipulation, even in vivo (Ma et al., 2023).
Spatiotemporal Control of Protein-Protein Interactions
The use of photoactivatable chemicals in CID has revolutionized the study of dynamic cellular events, particularly in cell signaling networks. By employing novel chemical inducers that can be rapidly activated and deactivated with light, researchers can manipulate protein localization and interactions in living cells with high precision (Aonbangkhen et al., 2018).
Insights into Cellular and Molecular Mechanisms
CID has been instrumental in resolving complex problems in cell biology, such as understanding lipid second messengers and small GTPases. The technique's ability to offer specific spatiotemporal control has provided insights into the signaling paradox, where a small pool of signaling molecules generates a wide range of responses (DeRose, Miyamoto, & Inoue, 2013).
Agricultural Applications
In agriculture, CID, specifically carbon isotope discrimination (CID), has been used to improve water use efficiency and productivity in crops like barley. The study of genotypic variation in CID among different barley genotypes under various environmental conditions has demonstrated its potential as a selection criterion in breeding programs (Anyia et al., 2007).
Methodological Development in Research
CID has also influenced methodological advancements in areas like mass spectrometry. The development of algorithms for background subtraction in high-resolution LC/MS data, particularly in nonselective CID experiments, has enabled cleaner and more accurate spectral analysis for complex samples (Zhang et al., 2009).
Propiedades
IUPAC Name |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S.Na/c19-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)23(20,21)22;/h1-10,19H,(H,20,21,22);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPFMGBJSMSXLP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N2NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















